molecular formula C14H9FN4O B14940835 4-Amino-2-(4-fluorophenyl)-6-methoxypyridine-3,5-dicarbonitrile

4-Amino-2-(4-fluorophenyl)-6-methoxypyridine-3,5-dicarbonitrile

Katalognummer: B14940835
Molekulargewicht: 268.25 g/mol
InChI-Schlüssel: BRBDLZJQFYBRHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-(4-fluorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group, a fluorophenyl group, a methoxy group, and two cyano groups attached to a pyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(4-fluorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, such as 4-fluoroaniline, undergoes bromination to introduce a bromine atom.

    Cyano Group Introduction: The brominated intermediate is then subjected to a reaction with a cyanide source, such as cuprous cyanide, to introduce the cyano groups.

    Aminolysis: The resulting compound undergoes aminolysis to replace the bromine atom with an amino group.

    Methoxylation: Finally, a methoxy group is introduced through a reaction with methanol under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-(4-fluorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives with reduced cyano groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-(4-fluorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-amino-2-(4-fluorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-2-(4-fluorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile is unique due to the combination of its functional groups and the pyridine ring, which confer specific pharmacological properties and reactivity patterns not observed in similar compounds.

Eigenschaften

Molekularformel

C14H9FN4O

Molekulargewicht

268.25 g/mol

IUPAC-Name

4-amino-2-(4-fluorophenyl)-6-methoxypyridine-3,5-dicarbonitrile

InChI

InChI=1S/C14H9FN4O/c1-20-14-11(7-17)12(18)10(6-16)13(19-14)8-2-4-9(15)5-3-8/h2-5H,1H3,(H2,18,19)

InChI-Schlüssel

BRBDLZJQFYBRHH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C(=N1)C2=CC=C(C=C2)F)C#N)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.